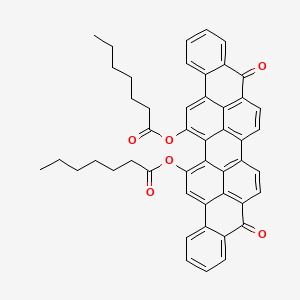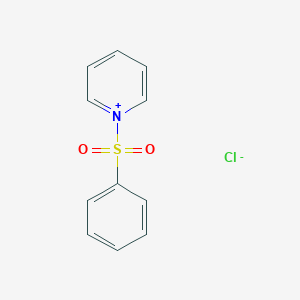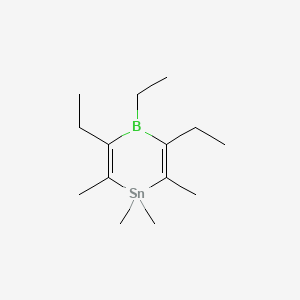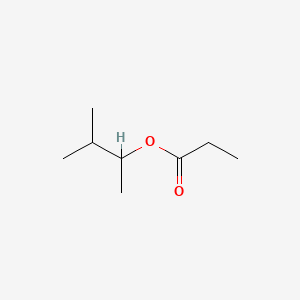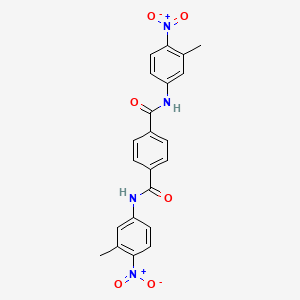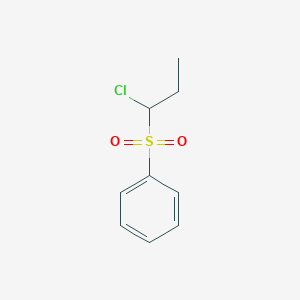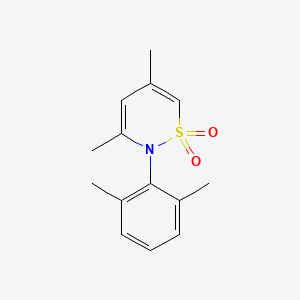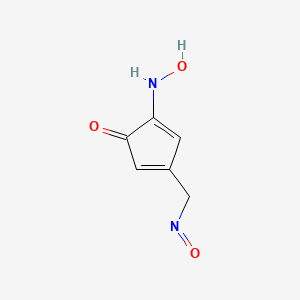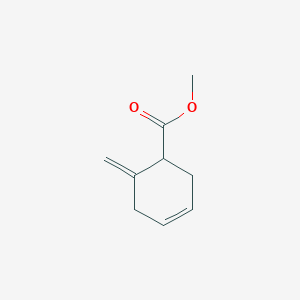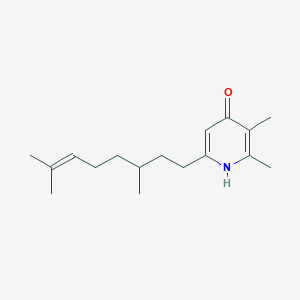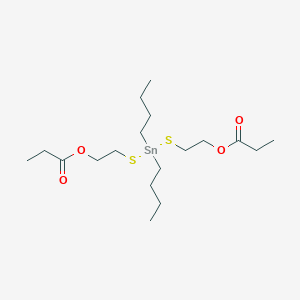
8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4,4-dibutyl-9-oxo-, propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4,4-dibutyl-9-oxo-, propanoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including industrial and scientific research. This particular compound is characterized by the presence of tin (Sn) in its molecular structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4,4-dibutyl-9-oxo-, propanoate typically involves the reaction of organotin precursors with appropriate reagents under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, ensuring consistent quality and minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4,4-dibutyl-9-oxo-, propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo-tin compounds, while reduction may produce tin hydrides .
Scientific Research Applications
8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4,4-dibutyl-9-oxo-, propanoate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4,4-dibutyl-9-oxo-, propanoate involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role as a catalyst or therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- 8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4,4-dioctyl-7-oxo-, 2-ethylhexyl ester
- 8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4,4-dimethyl-9-oxo-, 1-propanoate
Uniqueness
Compared to similar compounds, 8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4,4-dibutyl-9-oxo-, propanoate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
67874-49-1 |
|---|---|
Molecular Formula |
C18H36O4S2Sn |
Molecular Weight |
499.3 g/mol |
IUPAC Name |
2-[dibutyl(2-propanoyloxyethylsulfanyl)stannyl]sulfanylethyl propanoate |
InChI |
InChI=1S/2C5H10O2S.2C4H9.Sn/c2*1-2-5(6)7-3-4-8;2*1-3-4-2;/h2*8H,2-4H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
LKNAWOKEAKBYGP-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(SCCOC(=O)CC)SCCOC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile](/img/structure/B14474132.png)
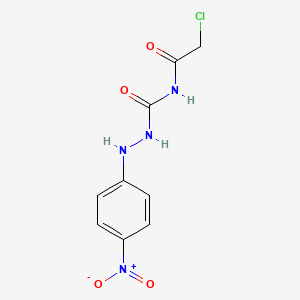
![Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate](/img/structure/B14474142.png)
